molecular formula C11H13BrClN B7937116 N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine

N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine

Cat. No.: B7937116
M. Wt: 274.58 g/mol
InChI Key: LYSXZMYIIAACAW-UHFFFAOYSA-N
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Description

N-[(2-Bromo-4-chlorophenyl)methyl]cyclobutanamine is a halogenated arylalkylamine featuring a cyclobutane ring directly bonded to a nitrogen atom, which is further connected to a benzyl group substituted with bromine (2-position) and chlorine (4-position) on the phenyl ring. The compound’s molecular formula is C₁₁H₁₃BrClN, with a molecular weight of 274.6 g/mol. Its structural uniqueness lies in the combination of a strained cyclobutane ring and halogenated aromatic moiety, which may influence physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-6-9(13)5-4-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXZMYIIAACAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development and therapeutic applications. Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes and lead to desired outcomes in research and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine with structurally and functionally related compounds, emphasizing molecular features, synthesis, and physicochemical properties.

Structural Analogues

2.1.1 N-[(2-Bromo-4-chlorophenyl)methyl]cyclopropanamine
  • Molecular Formula : C₁₀H₁₁BrClN
  • Molecular Weight : 260.56 g/mol
  • Key Differences :
    • Replaces the cyclobutane ring with a more strained cyclopropane ring.
    • Cyclopropane protons resonate at 0.5–1.5 ppm in ¹H NMR, distinct from cyclobutane’s 1.5–2.5 ppm .
    • Lower molecular weight and reduced steric bulk may affect metabolic stability or binding affinity.
2.1.2 N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
  • Molecular Formula : C₁₂H₁₅BrFN
  • Molecular Weight : 296.61 g/mol
  • Key Differences :
    • Substitutes 4-bromo-3-fluorophenyl for 2-bromo-4-chlorophenyl, altering electronic and steric profiles.
    • N-methylation increases lipophilicity (logP) and may reduce metabolic clearance .
2.1.3 Morpholine-Functionalized Cyclobutanamines

Examples include N-(4-morpholinobenzyl)cyclobutanamine (10d) and N-(4-(morpholinomethyl)benzyl)cyclobutanamine (9q):

  • Molecular Formulas : C₁₅H₂₃N₂O₂ (10d), C₁₆H₂₅N₂O₂ (9q)
  • Synthesis Yields : 89–94% (10d) vs. 33–38% (9q) .
  • Key Features :
    • Morpholine groups enhance solubility via hydrogen bonding but reduce membrane permeability.
    • ¹H NMR signals for cyclobutane protons: 1.7–2.1 ppm (consistent across derivatives) .

Stability and Reactivity

  • Cyclobutane’s moderate ring strain (compared to cyclopropane) balances stability and reactivity, making it less prone to undesired decomposition.
  • Halogen positioning (2-bromo vs. 4-bromo) influences steric hindrance and electronic effects. For example, 2-bromo substitution may hinder rotation around the benzyl-amine bond, affecting conformational flexibility .

Biological Activity

N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrClNC_{11}H_{13}BrClN with a molecular weight of approximately 258.14 g/mol. The compound features a cyclobutanamine core and a substituted phenyl ring containing bromine and chlorine atoms, which are known to influence biological activity through various mechanisms.

Structural Features

FeatureDescription
Molecular FormulaC11H13BrClN
Molecular Weight258.14 g/mol
Halogen SubstituentsBromine and Chlorine on the phenyl ring
Core StructureCyclobutanamine

The presence of halogen substituents on the aromatic ring enhances the compound's reactivity and potential interactions with biological targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways.
  • Receptor Binding : The unique structure allows for potential binding to various receptors, influencing signaling pathways.

Pharmacological Effects

Preliminary studies suggest that similar compounds exhibit various pharmacological effects, including:

Synthesis and Evaluation

Research into the synthesis of this compound has revealed its utility as a building block in organic synthesis. Studies have demonstrated its potential as a precursor for more complex bioactive molecules:

  • Synthesis Methodology : Various synthetic routes have been explored to optimize yield and purity.
  • Biological Testing : Initial assays indicate that the compound may exhibit selective inhibition against certain enzyme targets.

Comparative Studies

Comparative analysis with structurally related compounds has provided insights into the biological activity of this compound:

Compound NameBiological Activity
N-[(2-bromo-3-fluorophenyl)methyl]cyclobutanaminePotential anti-inflammatory effects
N-(phenyl)methylcyclobutanamineLacks halogen substituents; reduced activity
N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamineSimilar core structure; varied halogen positioning

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